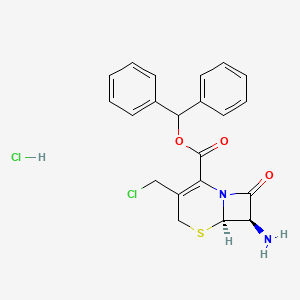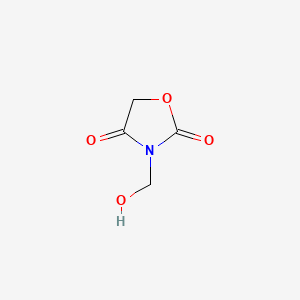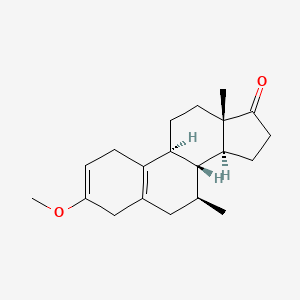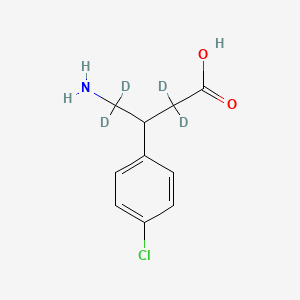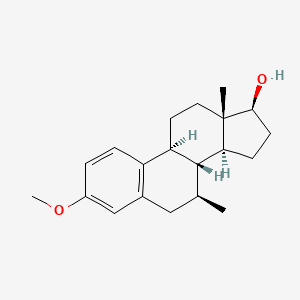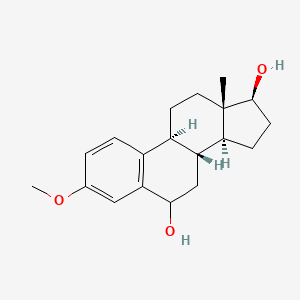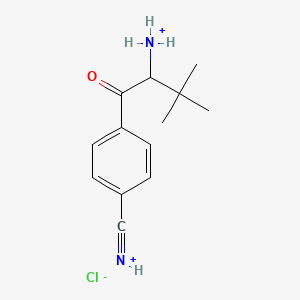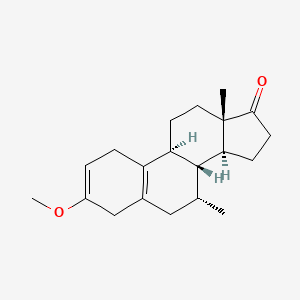
(R)-(+)-Pantoprazole Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Pantoprazole Sodium Salt involves several key steps:
Condensation Reaction: The process begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfinyl intermediate.
Formation of Sodium Salt: The final step involves converting pantoprazole to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production methods focus on scalability and environmental sustainability. A cost-effective and environmentally benign process has been developed, which includes carrying out key synthetic steps in water and minimizing the use of organic solvents . This method also involves the in situ transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate .
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-Pantoprazole Sodium Salt undergoes various chemical reactions, including:
Oxidation: The oxidation of the sulfinyl intermediate to form pantoprazole.
Substitution: The initial condensation reaction is a nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agent: m-Chloroperoxybenzoic acid (MCPBA) in dichloromethane.
Condensation Reagents: 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride.
Major Products
The major product formed from these reactions is ®-(+)-Pantoprazole Sodium Salt itself .
Aplicaciones Científicas De Investigación
®-(+)-Pantoprazole Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving proton pump inhibitors and their synthesis.
Biology: Research on its effects on gastric parietal cells and its role in inhibiting gastric acid secretion.
Medicine: Extensive use in clinical studies for treating GERD, peptic ulcers, and Zollinger-Ellison syndrome.
Industry: Its production methods are studied for improving scalability and environmental sustainability.
Mecanismo De Acción
®-(+)-Pantoprazole Sodium Salt exerts its effects by inhibiting the final step in gastric acid production. It covalently binds to the H+/K+ ATPase enzyme on the secretory surface of gastric parietal cells, thereby inhibiting both basal and stimulated gastric acid secretion . This binding is irreversible, leading to prolonged inhibition of acid secretion .
Comparación Con Compuestos Similares
Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
- Dexlansoprazole
Uniqueness
®-(+)-Pantoprazole Sodium Salt is unique due to its specific binding affinity and prolonged duration of action compared to other proton pump inhibitors . Its synthesis and production methods also emphasize environmental sustainability, making it a preferred choice in industrial applications .
Propiedades
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWDKZIIWCEDEE-UFTMZEDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

